molecular formula C22H14BrClFN3O2 B2811645 N-(4-bromophenyl)-2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)acetamide CAS No. 1113109-40-2

N-(4-bromophenyl)-2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)acetamide

Cat. No. B2811645
CAS RN: 1113109-40-2
M. Wt: 486.73
InChI Key: PKMJRYMDYTTZSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H14BrClFN3O2 and its molecular weight is 486.73. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research on compounds with similar structural features, such as 2-Fluoro-4-bromobiphenyl, demonstrates the importance of practical synthesis methods for the manufacture of intermediates for pharmaceuticals, like flurbiprofen. The development of efficient, pilot-scale synthesis methods is crucial for large-scale production, highlighting the potential for N-(4-bromophenyl)-2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)acetamide in pharmaceutical manufacturing processes (Qiu et al., 2009).

Environmental and Toxicological Studies

The degradation of pharmaceuticals, such as acetaminophen, through advanced oxidation processes (AOPs) in environmental studies, shows the significance of understanding the degradation pathways, by-products, and biotoxicity. This research area can provide insights into the environmental impact and management strategies for compounds like N-(4-bromophenyl)-2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)acetamide (Qutob et al., 2022).

Pharmacological Evaluation

The study and evaluation of structurally related compounds, such as thiophene analogues for potential carcinogenicity, provide a foundation for assessing the biological activity and safety of new chemical entities. Understanding the molecular interactions, potential biological activities, and safety profiles is critical for the development of new therapeutics (Ashby et al., 1978).

Advanced Pharmaceutical Applications

Innovations in pharmaceutical sciences, including the development of novel sedative-hypnotics like zaleplon, showcase the potential applications of structurally complex compounds in creating new therapeutics. These developments underscore the importance of chemical synthesis, characterization, and pharmacological evaluation in the advancement of medical science (Heydorn, 2000).

properties

IUPAC Name

N-(4-bromophenyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrClFN3O2/c23-13-5-8-15(9-6-13)26-20(29)12-28-19-10-7-14(24)11-17(19)21(27-22(28)30)16-3-1-2-4-18(16)25/h1-11H,12H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMJRYMDYTTZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.